molecular formula C16H16N4S2 B11085322 3-Phenyl-7-piperidin-1-yl-3H-thiazolo[4,5-d]pyrimidine-2-thione

3-Phenyl-7-piperidin-1-yl-3H-thiazolo[4,5-d]pyrimidine-2-thione

Cat. No.: B11085322
M. Wt: 328.5 g/mol
InChI Key: GPOWGLGUMGXQRN-UHFFFAOYSA-N
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Description

3-Phenyl-7-piperidino[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that features a thiazole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-7-piperidino[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the cyclization of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde and a piperidine derivative under reflux conditions in the presence of a catalyst such as p-toluene sulfonic acid . The reaction is carried out in a solvent like acetonitrile, and the product is purified by crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-7-piperidino[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolo[4,5-d]pyrimidines.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H16N4S2

Molecular Weight

328.5 g/mol

IUPAC Name

3-phenyl-7-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C16H16N4S2/c21-16-20(12-7-3-1-4-8-12)15-13(22-16)14(17-11-18-15)19-9-5-2-6-10-19/h1,3-4,7-8,11H,2,5-6,9-10H2

InChI Key

GPOWGLGUMGXQRN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2SC(=S)N3C4=CC=CC=C4

Origin of Product

United States

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